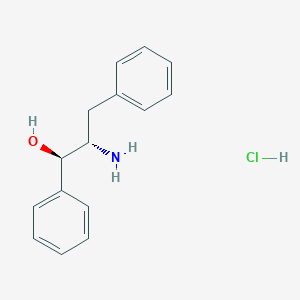
2-(2-Oxo-1-phenyl-6-pyridin-3-ylpyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-1-phenyl-6-pyridin-3-ylpyridin-3-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide group attached to a pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a noncompetitive antagonist of AMPA receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including 2-(2-Oxo-1-phenyl-6-pyridin-3-ylpyridin-3-yl)benzamide, can be achieved through the direct condensation of benzoic acids and amines. This reaction is typically performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. These reactions are conducted at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules . The use of ultrasonic irradiation and solid acid catalysts in industrial processes can enhance the efficiency and yield of the desired benzamide compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxo-1-phenyl-6-pyridin-3-ylpyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of benzamide derivatives include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Applications De Recherche Scientifique
2-(2-Oxo-1-phenyl-6-pyridin-3-ylpyridin-3-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Oxo-1-phenyl-6-pyridin-3-ylpyridin-3-yl)benzamide involves its interaction with AMPA receptors. As a noncompetitive antagonist, it binds to a site on the receptor that is distinct from the agonist binding site, thereby inhibiting the receptor’s activity without directly competing with the agonist . This inhibition reduces the excitatory neurotransmission mediated by AMPA receptors, which can have therapeutic effects in conditions such as epilepsy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-Oxo-1-phenyl-6-pyridin-3-ylpyridin-3-yl)benzamide include:
Perampanel: Another noncompetitive AMPA receptor antagonist with similar therapeutic applications.
Pyrrolidine derivatives: These compounds also exhibit biological activity and are used in medicinal chemistry.
Substituted benzamides: These compounds have various applications in medicinal and industrial chemistry.
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for selective binding to AMPA receptors. This selectivity enhances its potential as a therapeutic agent for neurological disorders .
Propriétés
Formule moléculaire |
C23H17N3O2 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
2-(2-oxo-1-phenyl-6-pyridin-3-ylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C23H17N3O2/c24-22(27)19-11-5-4-10-18(19)20-12-13-21(16-7-6-14-25-15-16)26(23(20)28)17-8-2-1-3-9-17/h1-15H,(H2,24,27) |
Clé InChI |
XZNLXJWSKAEXBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=CC=C(C2=O)C3=CC=CC=C3C(=O)N)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


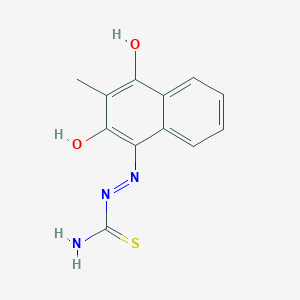

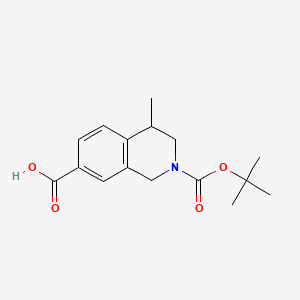
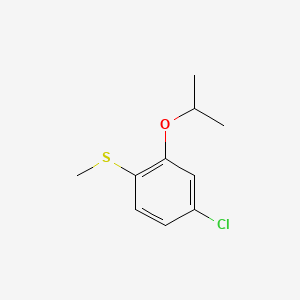

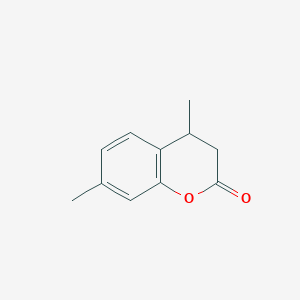


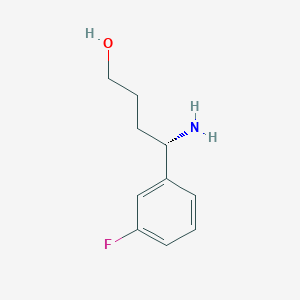
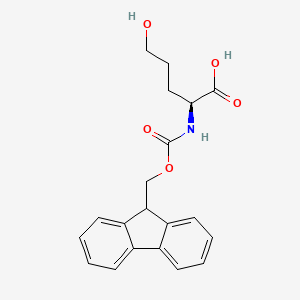
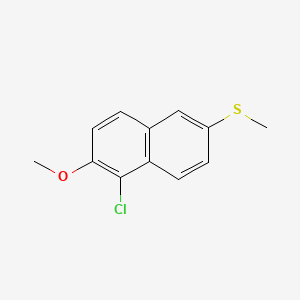
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14019849.png)
